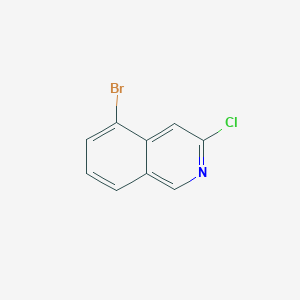

5-Bromo-3-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNRPWWRYCNOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-67-9 | |

| Record name | 5-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Strategic Applications of 5-Bromo-3-chloroisoquinoline

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals, including vasodilators and antihypertensive agents.[1] The strategic introduction of halogen atoms onto such scaffolds is a cornerstone of modern drug design. Halogens, particularly chlorine and bromine, serve not only as bioisosteres for other functional groups but also as powerful modulators of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Furthermore, they provide synthetic handles for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

This guide focuses on this compound, a heterocyclic building block of significant interest. Its unique di-halogenation pattern, with two distinct halogens at electronically different positions, offers a platform for selective, sequential chemical modifications. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for the synthesis and application of this versatile intermediate.

Retrosynthetic Analysis: Deconstructing the this compound Scaffold

A robust synthesis begins with a logical retrosynthetic plan. The target molecule presents two primary challenges: the construction of the isoquinoline core and the regioselective installation of the chloro and bromo substituents.

A plausible disconnection strategy involves separate considerations for the core and the halogenation steps:

-

C3-Cl Bond Formation: The chlorine atom at the 3-position is adjacent to the ring nitrogen. This position is often accessed from a precursor containing a carbonyl group at C3, i.e., an isoquinolin-3(2H)-one. The transformation of a lactam (amide) to a chloro-imine is a classic conversion, typically achieved with reagents like phosphorus oxychloride (POCl₃).

-

C5-Br Bond Formation: The bromine at the 5-position is on the benzo-fused ring. This suggests an electrophilic aromatic substitution (SEAr) reaction. The success of this step is highly dependent on the directing effects of the existing substituents and the reaction conditions. Direct bromination of the isoquinoline ring can be challenging and lead to mixtures of isomers.[3] Therefore, the timing of this step—whether before or after the formation of the isoquinoline core—is a critical strategic decision.

-

Isoquinoline Core Synthesis: The fundamental bicyclic system can be constructed through several classical methods, including the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[4][5][6][7][8][9] The choice of method depends on the desired substitution pattern and the availability of starting materials.

This analysis leads to a forward-thinking synthetic strategy that builds the isoquinoline core, introduces the necessary functional group for chlorination, and then performs a regioselective bromination.

Foundational Synthetic Methodologies for the Isoquinoline Core

Before detailing a specific route to our target, it is crucial to understand the classical methods for isoquinoline synthesis. The choice of a foundational reaction is dictated by the substituents required on the final molecule.

| Reaction Name | Starting Materials | Key Intermediate | Product Type | Reference |

| Bischler-Napieralski | β-Phenylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline | [5][10][11][12] |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | [1][7][13][14][15] |

| Pomeranz-Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Benzalaminoacetal (Schiff base) | Isoquinoline (aromatic) | [4][6][16][17][18] |

These foundational methods typically require a subsequent oxidation step to achieve the fully aromatic isoquinoline ring system seen in our target molecule.[19]

Caption: Comparison of classical pathways to the isoquinoline scaffold.

A Proposed Synthetic Route to this compound

While numerous suppliers offer this compound, detailed synthetic procedures in peer-reviewed literature are sparse, indicating its primary role as a commercial building block.[20][21][22][23] The following is a scientifically robust, multi-step synthesis designed from established, analogous transformations. This protocol represents a practical and efficient pathway for laboratory-scale synthesis.

Workflow Overview

The proposed synthesis follows a logical progression:

-

Formation of an Isoquinolinone Intermediate: Building the core ring system with a C3-oxygen functionality ready for chlorination.

-

Regioselective Bromination: Introducing the bromine atom at the C5 position. The presence of the lactam functionality can influence the regioselectivity of this electrophilic substitution.

-

Chlorination: Conversion of the C3-carbonyl to the desired chloride.

Caption: Proposed three-step synthetic workflow.

Detailed Experimental Protocols

⚠️ Safety Precaution: These procedures involve corrosive and hazardous materials. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1 & 2: Synthesis of 5-Bromoisoquinolin-3(2H)-one

This procedure is adapted from established methods for the synthesis and subsequent bromination of the isoquinoline core.[3][24] Direct bromination of isoquinoline itself often requires harsh conditions and can yield mixtures.[25] A more controlled approach is the bromination of an activated precursor like an isoquinolinone.

-

Rationale: The synthesis of 5-bromoisoquinoline is a known process, often achieved by adding isoquinoline to concentrated sulfuric acid at low temperatures, followed by the portion-wise addition of N-bromosuccinimide (NBS).[3] This method provides good regioselectivity for the 5-position. We adapt this principle to a suitable isoquinolinone precursor.

-

Protocol:

-

To a stirred solution of concentrated H₂SO₄ (10 volumes) in a three-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet, cool the acid to -20°C using a dry ice/acetone bath.

-

Slowly add isoquinolin-3(2H)-one (1.0 eq) while maintaining the internal temperature below 0°C.

-

Once the addition is complete, re-cool the mixture to -20°C.

-

Add N-bromosuccinimide (NBS, 1.1 eq), recrystallized prior to use, in small portions, ensuring the temperature does not exceed -15°C.[3] The use of highly pure NBS is critical to prevent side reactions and ensure high yield.[3]

-

Stir the reaction mixture at -20°C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 5-bromoisoquinolin-3(2H)-one.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.

-

Step 3: Chlorination to this compound

This step employs a standard method for converting a lactam to a chloro-heterocycle.

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, commonly used to convert amides and lactams into chloro-imines and chloro-heterocycles, respectively.[10][11] The reaction proceeds through an intermediate that is then attacked by the chloride ion.

-

Protocol:

-

In a fume hood, combine the 5-bromoisoquinolin-3(2H)-one (1.0 eq) from the previous step with phosphorus oxychloride (POCl₃, 5-10 volumes). A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 106°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the residue by pouring it onto crushed ice with stirring. This step is highly exothermic and must be done slowly.

-

Make the aqueous solution basic (pH > 8) by the slow addition of a cold, concentrated sodium hydroxide or ammonium hydroxide solution.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product as an off-white to pale yellow crystalline powder.[20][21]

-

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [20][21][23][26] |

| Molecular Weight | 242.50 g/mol | [20][21][23][26] |

| Appearance | Off-white to pale yellow crystalline powder | [20][21] |

| Melting Point | 112-115 °C | [21] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, methanol) | [20][21] |

| CAS Number | 1256787-17-3 / 1029720-67-9 | [23][26][27] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized sample to confirm its structure unequivocally.

Strategic Applications in Drug Development

The true value of this compound lies in its capacity for selective, sequential functionalization, making it a powerful tool for building molecular complexity.

-

Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for a stepwise approach to diversification. One can first perform a coupling reaction at the C5-Br position under milder conditions, and then, using more forcing conditions or a different catalyst system, functionalize the C3-Cl position.

-

Scaffold for Library Synthesis: This building block is ideal for generating libraries of compounds for high-throughput screening. By varying the coupling partners at both the C5 and C3 positions, researchers can rapidly explore the chemical space around the isoquinoline core to optimize for biological activity. Its use as a "Protein Degrader Building Block" highlights its role in synthesizing bifunctional molecules like PROTACs, where precise spatial arrangement of different moieties is key.[23]

Caption: Selective, sequential cross-coupling enabled by differential halogen reactivity.

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategically designed intermediate that empowers medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The true elegance of this molecule lies in its utility, offering two distinct points of attachment for building complex, biologically active compounds. Understanding the principles behind its synthesis and the logic of its application is key to unlocking its full potential in the quest for novel therapeutics.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 19. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 20. Affordable Price this compound, Industrial/Research Grade, Mumbai [forecastchemicals.com]

- 21. Buy this compound, Affordable Price, Manufacturer & Supplier [forecastchemicals.com]

- 22. fluorochem.co.uk [fluorochem.co.uk]

- 23. calpaclab.com [calpaclab.com]

- 24. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 25. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 26. This compound | C9H5BrClN | CID 51341979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Cas 1029720-67-9,this compound | lookchem [lookchem.com]

5-Bromo-3-chloroisoquinoline CAS number and molecular weight

An In-depth Technical Guide to 5-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, outline a robust, field-proven synthetic methodology, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide explores the molecule's strategic importance and reactivity, particularly its application in the synthesis of complex bioactive molecules, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Every protocol and claim is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Dihalogenated Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The strategic placement of two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 3-position, on this scaffold endows this compound with exceptional synthetic versatility. This dihalogenated pattern allows for selective, sequential functionalization through differential reactivity in cross-coupling reactions, making it a highly sought-after intermediate in the construction of complex molecular architectures.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins and represent a paradigm shift in drug discovery.[2][3][4] The this compound scaffold provides a rigid and synthetically tractable core to which ligands for a target protein and an E3 ligase can be attached via a linker.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a research setting.

Key Properties

The essential physicochemical data for this compound (CAS Number: 1029720-67-9) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1029720-67-9 | [1][5] |

| Molecular Formula | C₉H₅BrClN | [1][5] |

| Molecular Weight | 242.50 g/mol | [1][5][6] |

| Monoisotopic Mass | 240.92939 Da | [5] |

| Appearance | Off-white to pale yellow crystalline powder | [6] |

| Purity (Typical) | ≥98% | [1][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); slightly soluble in water. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and heat. | [6] |

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

-

Synthesis and Mechanism

While a direct, one-pot synthesis from simple precursors is not widely documented, a reliable and logical multi-step synthetic route can be employed, leveraging well-established transformations of the isoquinoline ring system. The proposed pathway is designed for robustness and scalability.

Caption: Proposed synthetic workflow for this compound.

Part A: Synthesis of 5-Bromoisoquinoline

The critical first step is the regioselective bromination of isoquinoline at the C5 position. Direct bromination under neutral conditions is unselective. The authoritative method involves electrophilic bromination in a strong acid, which proceeds via the protonated isoquinolinium species. This directs the incoming electrophile to the 5-position.

-

Reference Protocol: This procedure is adapted from a well-documented patent for preparing 5-bromoisoquinoline derivatives.[7][8]

-

Causality: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack and directs the brominating agent, N-Bromosuccinimide (NBS), to the electron-rich benzene ring, specifically the C5 and C8 positions. Careful temperature control (between -20 °C and -15 °C) is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[8]

Step-by-Step Protocol:

-

In a flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid (H₂SO₄) to -20 °C.

-

Slowly add isoquinoline, ensuring the internal temperature does not rise above 8 °C.

-

Re-cool the mixture to -20 °C.

-

Add solid N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15 °C.

-

Stir the reaction at -20 °C until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

-

For workup, carefully pour the reaction mixture onto crushed ice and basify with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield crude 5-bromoisoquinoline, which can be purified by recrystallization.

Part B: Conversion to this compound

This stage involves a three-step transformation of the 5-bromoisoquinoline intermediate to introduce the chloro group at the 3-position.

-

N-Oxidation: The nitrogen of 5-bromoisoquinoline is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form 5-bromoisoquinoline N-oxide. This activates the positions ortho (C1) and para (C4, via resonance) to the N-oxide.

-

Rearrangement to Isoquinolinone: The N-oxide is rearranged to the corresponding lactam, 5-bromoisoquinolin-3(2H)-one. This is typically achieved by heating with acetic anhydride, which proceeds through a[7][7]-sigmatropic rearrangement of an O-acetylated intermediate.

-

Chlorination: The final step is the conversion of the lactam (isoquinolinone) to the desired 3-chloro derivative. This is a standard transformation accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphoryl chloride. The oxygen of the amide is converted into a good leaving group, which is then displaced by a chloride ion.

Reactivity and Strategic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds.

Caption: Selective reactivity of this compound in cross-coupling.

Site-Selective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive.[9] This allows for highly selective functionalization at the 5-position while leaving the 3-chloro substituent intact for subsequent transformations.

-

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern C-C bond formation.[10][11] Reacting this compound with an arylboronic acid or ester under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃, and a solvent system like dioxane/water) will selectively yield a 5-aryl-3-chloroisoquinoline. The remaining chloro group can then be used in a subsequent, more forcing coupling reaction, or be subjected to nucleophilic aromatic substitution.

-

Buchwald-Hartwig Amination: This powerful method for C-N bond formation follows the same reactivity principle. Reaction with an amine in the presence of a suitable palladium catalyst and base will selectively form 5-(amino)-3-chloroisoquinoline.

This predictable, stepwise functionalization is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Application as a Core for PROTACs

PROTACs require a central scaffold to connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The stepwise functionalization of this compound makes it an ideal scaffold. A typical synthetic strategy would involve:

-

Attaching the E3 ligase ligand (or a linker precursor) at the C5 position via a Suzuki or Sonogashira coupling.

-

Attaching the POI ligand (or the remainder of the linker) at the C3 position, often through nucleophilic substitution of the chlorine atom by an amine or thiol.

This modular approach, enabled by the differential reactivity of the two halogen atoms, greatly accelerates the synthesis and optimization of novel PROTAC degraders.[4][12]

Analytical Characterization

Confirming the identity and purity of this compound is essential. While specific spectra are not publicly available, the expected data can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Five distinct signals would be expected in the aromatic region (typically δ 7.5-9.5 ppm). The spectrum would consist of a series of doublets and triplets corresponding to the five protons on the isoquinoline ring system, with coupling constants characteristic of aromatic systems.

-

¹³C NMR: Nine signals would be expected. Two signals would correspond to carbons bearing halogens (C-Br and C-Cl), showing reduced intensity. The other seven signals would correspond to the remaining carbons of the heterocyclic ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The molecular ion region would display a cluster of peaks: M+, [M+2]+, [M+4]+, and [M+6]+, with relative intensities defined by the natural abundance of these isotopes. The exact mass of the monoisotopic peak (C₉H₅⁷⁹Br³⁵ClN) is calculated to be 240.92939 Da.[5]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined physicochemical properties, coupled with a robust (though multi-step) synthetic pathway, make it an accessible and reliable building block. The true value of this molecule is realized in its predictable, site-selective reactivity, which allows for the efficient and modular construction of complex, high-value compounds. For researchers in drug discovery, particularly those developing next-generation therapeutics like PROTACs, mastering the use of scaffolds like this compound is essential for accelerating the path from concept to clinic.

References

- 1. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H5BrClN | CID 51341979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-chloroisoquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloroisoquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with the molecule's fundamental structure and properties. The presence of two different halogen atoms on the isoquinoline scaffold imparts unique characteristics that are directly reflected in its spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₅BrClN | [2][3] |

| Molecular Weight | 242.50 g/mol | [2] |

| Monoisotopic Mass | 240.92939 Da | [2] |

| CAS Number | 1029720-67-9 | [2][3] |

| Appearance | Off-white to light yellow crystalline powder | [4] |

The numbering of the isoquinoline ring system, critical for NMR assignments, is illustrated below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[5] For this compound, both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents, which generally deshield nearby protons, shifting their signals downfield.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-1 | ~9.2 - 9.4 | s | - | Singlet due to lack of adjacent protons. Significantly downfield due to proximity to the electronegative nitrogen atom. |

| H-4 | ~7.8 - 8.0 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent C-Cl bond. |

| H-8 | ~8.1 - 8.3 | d | ~8.0 - 8.5 | Doublet, coupled to H-7. Downfield shift influenced by proximity to the nitrogen-containing ring. |

| H-6 | ~7.9 - 8.1 | d | ~7.0 - 7.5 | Doublet, coupled to H-7. Downfield shift due to the adjacent C-Br bond. |

| H-7 | ~7.6 - 7.8 | t | ~7.5 - 8.0 | Triplet, coupled to both H-6 and H-8. Appears as a "triplet of doublets" in high-resolution spectra. |

Note: These are predicted values based on established NMR principles for heterocyclic compounds and data from analogous structures like 5-bromoisoquinoline.[6][7][8] Experimental values may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display nine signals for the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, with carbons bonded to electronegative atoms (N, Cl, Br) appearing significantly downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 | ~152 - 154 | Carbon adjacent to nitrogen. |

| C-3 | ~150 - 152 | Attached to electronegative chlorine. |

| C-4 | ~118 - 120 | Shielded relative to other carbons in the pyridine ring. |

| C-4a | ~135 - 137 | Quaternary carbon at the ring junction. |

| C-5 | ~120 - 122 | Attached to bromine. |

| C-6 | ~133 - 135 | Aromatic CH. |

| C-7 | ~128 - 130 | Aromatic CH. |

| C-8 | ~129 - 131 | Aromatic CH. |

| C-8a | ~144 - 146 | Quaternary carbon adjacent to nitrogen. |

Note: These are predicted values.[7][8] Quaternary carbons (C-4a, C-5, C-8a, and C-3) typically show lower intensity signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Set the sample temperature, typically to 300 K.[9]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-4096 scans (or more, as needed for good signal-to-noise).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and pick all peaks in both spectra.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10]

IR Spectral Analysis

The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic system and the carbon-halogen bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3050 - 3150 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 1550 - 1620 | C=C and C=N Stretch | Medium-Strong | Isoquinoline Ring System |

| 1450 - 1500 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 800 - 900 | C-H Bend (out-of-plane) | Strong | Aromatic C-H |

| 700 - 850 | C-Cl Stretch | Strong | Aryl-Chloride |

| 500 - 600 | C-Br Stretch | Strong | Aryl-Bromide |

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex bands unique to the molecule's overall structure. The C-Cl and C-Br stretches are typically found in this region.[11][12]

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

MS Analysis

The key feature in the mass spectrum of this compound is the unique pattern of the molecular ion peak (M⁺).

-

Molecular Ion (M⁺): The monoisotopic mass is 240.92939 Da.[2]

-

Isotopic Pattern: The presence of bromine (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a distinctive cluster of peaks for the molecular ion.

-

M⁺ peak: (C₉H₅⁷⁹Br³⁵ClN) - Base peak in the cluster.

-

M+2 peak: (from ⁸¹Br or ³⁷Cl) - Will be very high, approximately 125% of the M⁺ peak intensity.

-

M+4 peak: (from ⁸¹Br and ³⁷Cl) - Will be significant, approximately 40% of the M⁺ peak intensity.

-

This M, M+2, M+4 pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[13] Fragmentation would likely involve the loss of halogens or cleavage of the ring system, providing further structural clues.[14][15]

Caption: Expected isotopic pattern for the molecular ion of C₉H₅BrClN.

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Set the capillary voltage (e.g., 3-4 kV).

-

Optimize source parameters like nebulizer gas pressure and drying gas flow/temperature.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-400).

-

-

Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the elemental composition.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautions:

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the aromatic isoquinoline core and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through its highly characteristic Br/Cl isotopic pattern. The data and protocols presented in this guide serve as an authoritative resource for the confident identification and quality control of this important chemical building block.

References

- 1. Cas 1029720-67-9,this compound | lookchem [lookchem.com]

- 2. This compound | C9H5BrClN | CID 51341979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Buy this compound, Affordable Price, Manufacturer & Supplier [forecastchemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. youtube.com [youtube.com]

- 14. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.fr [fishersci.fr]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

A Technical Guide to the Physicochemical Characterization of 5-Bromo-3-chloroisoquinoline: Solubility and Stability

Executive Summary

5-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound increasingly utilized as a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel bioactive compounds and Application Programming Interfaces (APIs) necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to accurately characterize the solubility and stability of this molecule. We move beyond a simple data sheet to present the authoritative methodologies and scientific rationale required for generating robust and reliable data packages for this compound, ensuring both scientific integrity and project success.

This document details the theoretical underpinnings and provides field-proven, step-by-step protocols for determining thermodynamic and kinetic solubility in pharmaceutically relevant solvents. Furthermore, it outlines a systematic approach to stability assessment, grounded in the International Council for Harmonisation (ICH) guidelines, covering forced degradation, accelerated stability, and photostability. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure trustworthy and reproducible results.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is the first step in any experimental design. These data inform handling, storage, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.50 g/mol | [3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [2][4] |

| Melting Point | 112-115 °C | [2] |

| Purity (Typical) | ≥ 98% | [2][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1256787-17-3 (Primary) | [3] |

Solubility Profiling: A Gateway to Application

Aqueous solubility is a critical determinant of a compound's potential success, influencing everything from biological screening to formulation development. Due to its largely non-polar, halogenated heterocyclic structure, this compound is expected to have limited aqueous solubility but higher solubility in organic solvents.[2][4] Accurate quantification is essential.

The Rationale: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is the "gold standard" measurement, determined using methods like the Shake-Flask technique, which allows sufficient time for the solution to reach equilibrium with the solid-state.[5][6] This value is critical for preclinical and formulation development.

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by dissolving the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7] This high-throughput method is often used in early discovery to rank compounds, but it can overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[7]

Experimental Workflow for Solubility Determination

Caption: Comparative workflows for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from the principles outlined by Higuchi and Connors and represents the authoritative method for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS system

-

Solvents:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Dichloromethane (DCM)

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles. Discard the first few drops to saturate the filter membrane.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered samples using a validated HPLC-UV or LC-MS method to determine the concentration.

-

Data Reporting: Report the solubility in units of mg/mL and/or µM. The experiment should be performed in triplicate for statistical validity.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a mandatory component of drug development, designed to understand how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) provides the definitive guidelines for these studies.[9]

The Foundation: Forced Degradation Studies

The first step in a stability assessment is a forced degradation (or stress testing) study. The purpose is twofold:

-

To identify likely degradation products that could form during formal stability studies.

-

To demonstrate the specificity of the analytical method used, ensuring it is "stability-indicating." This means the method can accurately measure the decrease in the parent compound's concentration while simultaneously detecting and separating any degradation products.[10][11]

Experimental Workflow for Stability Assessment

Caption: A systematic workflow for conducting stability studies.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the analytical method for this compound.

Materials:

-

This compound

-

Validated HPLC-UV or LC-MS/MS system with photodiode array (PDA) detector

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, photostability chamber

-

pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Heat the solution and a sample of the solid powder at 80 °C.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved.

-

Analysis: Analyze all stressed samples and controls by HPLC-PDA. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

-

Evaluation:

-

Confirm that the analytical method can separate the parent peak from all degradant peaks.

-

Document the conditions under which the compound is unstable.

-

If significant degradation occurs, further structural elucidation of the degradants using LC-MS/MS may be necessary.

-

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound over time.

Hazard Identification

Based on GHS classifications, this compound is considered a hazardous substance.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Always handle in a well-ventilated area or chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Avoid breathing dust.[15]

Recommended Storage Conditions

To ensure its stated two-year shelf life, the following storage conditions are recommended based on chemical safety best practices.[2][4]

-

Temperature: Store in a cool, dry place.[4] Room temperature storage is generally acceptable.[1][16]

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen) to prevent potential oxidative degradation.[1]

-

Light: Protect from direct sunlight and strong light sources to prevent photolytic degradation.[4][14]

-

Container: Keep the container tightly closed to prevent moisture ingress.[17]

-

Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[14][18]

Conclusion

The successful application of this compound in research and development hinges on a precise characterization of its solubility and stability. This guide provides the strategic framework and validated experimental protocols necessary to generate a comprehensive physicochemical profile. By employing the gold-standard Shake-Flask method for thermodynamic solubility and adhering to ICH guidelines for stability testing, researchers can produce reliable, high-quality data. This not only ensures the integrity of experimental outcomes but also de-risks downstream activities, paving the way for the successful incorporation of this valuable building block into next-generation molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound, Affordable Price, Manufacturer & Supplier [forecastchemicals.com]

- 3. This compound | C9H5BrClN | CID 51341979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Affordable Price this compound, Industrial/Research Grade, Mumbai [forecastchemicals.com]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. japsonline.com [japsonline.com]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. lsu.edu [lsu.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. calpaclab.com [calpaclab.com]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

The Strategic deployment of 5-Bromo-3-chloroisoquinoline in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Among the vast array of substituted isoquinolines, 5-Bromo-3-chloroisoquinoline has emerged as a particularly versatile and powerful building block in the design and synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the strategic applications of this compound in medicinal chemistry. We will delve into the unique chemical properties conferred by its specific halogenation pattern, which allows for selective and differential functionalization. This guide will present a comprehensive overview of its utility in the development of targeted therapies, with a particular focus on kinase inhibitors for oncology and agents targeting pathways implicated in neurodegenerative diseases. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights will be provided to empower researchers in their drug discovery endeavors.

Introduction: The Isoquinoline Core and the Strategic Advantage of 5-Bromo-3-chloro Substitution

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its presence in a wide range of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets.

The subject of this guide, this compound, possesses a unique substitution pattern that offers medicinal chemists a distinct strategic advantage. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, enabling the creation of diverse molecular architectures. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a facile route to introduce aryl, heteroaryl, or alkyl groups.[3][4] Conversely, the chlorine atom at the 3-position can be targeted for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities. This orthogonal reactivity is a key enabler for the efficient construction of compound libraries for high-throughput screening and lead optimization.

Key Therapeutic Areas and Applications

The strategic utility of this compound is best illustrated through its application in the synthesis of targeted therapeutic agents. This section will explore its role in the development of kinase inhibitors for cancer therapy and its emerging potential in the discovery of drugs for neurodegenerative diseases.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The isoquinoline scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and Poly(ADP-ribose) polymerase (PARP).

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[2][5] Their overexpression is frequently observed in various human tumors, making them attractive targets for anticancer drug development. The general structure of many Aurora kinase inhibitors features a heterocyclic core that occupies the ATP-binding site of the enzyme.

While specific examples directly starting from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous compounds highlight its potential. For instance, the synthesis of 4-aminoquinazoline-urea derivatives as Aurora kinase inhibitors demonstrates the importance of a halogenated heterocyclic core for introducing key pharmacophoric elements.[3]

Conceptual Synthetic Pathway to Aurora Kinase Inhibitors:

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[1][6][7] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[6] Several PARP inhibitors feature a phthalazinone or a bioisosteric scaffold. The isoquinoline core can serve as such a bioisostere.

The synthesis of novel PARP-1 inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor. The strategic functionalization of this compound allows for the introduction of pharmacophoric groups that can interact with key residues in the PARP active site.

Agents for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need.[8] The development of disease-modifying therapies is a major goal of modern medicinal chemistry. The isoquinoline scaffold is present in several natural products and synthetic molecules with neuroprotective and neuromodulatory activities.

While direct applications of this compound in the synthesis of drugs for neurodegenerative diseases are still emerging, its potential is evident from the broader landscape of isoquinoline-based drug discovery. For example, substituted isoquinolines have been investigated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[9]

Experimental Protocols and Methodologies

The successful application of this compound in drug discovery relies on robust and efficient synthetic methodologies. This section provides detailed, step-by-step protocols for key transformations.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

Triphenylphosphine (PPh₃) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 1,4-dioxane (5 mL) and bubbling with inert gas for 10 minutes.

-

Add the catalyst solution to the reaction flask, followed by 1,4-dioxane (15 mL) and water (5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-chloroisoquinoline derivative.

Nucleophilic Aromatic Substitution on 3-Chloro-isoquinoline Derivatives

This protocol outlines a general procedure for the nucleophilic aromatic substitution of a 3-chloroisoquinoline derivative with an amine.

Materials:

-

3-Chloroisoquinoline derivative (e.g., 5-aryl-3-chloroisoquinoline)

-

Amine (1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 3-chloroisoquinoline derivative (1.0 mmol) and the amine (1.5 mmol) in DMF (10 mL).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-48 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-aminoisoquinoline derivative.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is not yet consolidated in the literature, general principles derived from broader isoquinoline-based medicinal chemistry programs can provide valuable guidance.

Table 1: General SAR Trends for Bioactive Isoquinolines

| Position of Substitution | General Effect on Activity | Rationale |

| C1 | Often a key interaction point with the target protein. Bulky or aromatic substituents can enhance potency. | Can occupy hydrophobic pockets or form specific hydrogen bonds. |

| C3 | Amenable to introducing various functionalities to modulate solubility and target engagement. | Introduction of amine or ether linkages can improve pharmacokinetic properties. |

| C4 | Substitution can influence the planarity of the ring system and affect binding. | Can be used to fine-tune the orientation of other substituents. |

| C5 | A critical position for introducing diversity through cross-coupling reactions. Aryl or heteroaryl groups often enhance potency. | Can extend into solvent-exposed regions or interact with adjacent pockets of the binding site. |

| N2 | Quarternization or substitution can modulate the basicity and overall physicochemical properties. | Affects solubility, cell permeability, and potential for off-target interactions. |

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically important building block in modern medicinal chemistry. Its unique halogenation pattern provides a versatile platform for the synthesis of diverse and complex molecular architectures through selective and orthogonal functionalization. While its full potential is still being uncovered, the existing body of research on isoquinoline-based bioactive compounds strongly suggests that this compound will continue to be a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation, to unlock new and effective treatments for a range of human diseases.

References

- 1. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline synthesis [organic-chemistry.org]

- 3. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soci.org [soci.org]

- 5. A Versatile Synthesis of Substituted Isoquinolines [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. N/A|Methyl this compound-4-carboxylate|BLD Pharm [bldpharm.com]

The Strategic Utility of 5-Bromo-3-chloroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, 5-bromo-3-chloroisoquinoline has emerged as a building block of significant interest. Its unique electronic and steric properties, conferred by the distinct halogen substituents on the isoquinoline core, offer a versatile platform for the construction of complex molecular architectures.[1][2] This guide, intended for the discerning researcher, provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this valuable intermediate, moving beyond a mere recitation of protocols to an analysis of the underlying chemical principles that govern its utility.

The isoquinoline moiety itself is a privileged structure, present in a vast array of natural products and pharmacologically active compounds. The introduction of bromine at the C5 position and chlorine at the C3 position creates two distinct reactive handles. This differential halogenation is the cornerstone of its synthetic value, enabling chemists to perform selective, sequential cross-coupling and nucleophilic substitution reactions. This strategic orthogonality allows for the controlled and predictable introduction of diverse functionalities, a crucial advantage in the multi-step synthesis of novel therapeutic agents and advanced materials.[2][3]

This guide will illuminate the synthetic pathways to access this compound, delve into the nuances of its chemoselective functionalization through modern catalytic methods, and showcase its application in the synthesis of complex molecular targets.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| CAS Number | 1029720-67-9 | [5] |

| Appearance | Off-white to pale yellow crystalline powder | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | Inferred from related compounds |

Synthesis of this compound: A Strategic Approach

The efficient construction of the this compound scaffold is a critical first step for its utilization. While a single, definitive published procedure is not prevalent, a logical and experimentally sound synthetic sequence can be devised based on established methodologies for the functionalization of the isoquinoline core. The most plausible route involves a two-step process starting from isoquinoline: regioselective bromination followed by chlorination.

Step 1: Regioselective Bromination of Isoquinoline

The direct bromination of isoquinoline is a well-established transformation. To achieve the desired 5-bromo substitution pattern with high selectivity, careful control of reaction conditions is essential to prevent the formation of other isomers.[6][7]

Protocol: Synthesis of 5-Bromoisoquinoline [6][8]

-

Reaction: To a stirred solution of concentrated sulfuric acid, cooled to -20°C, isoquinoline is added slowly, ensuring the temperature does not exceed 8°C.

-

The reaction mixture is then re-cooled to -20°C, and N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature below -15°C.

-

The reaction is stirred at -20°C until all the isoquinoline has been consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the pH is adjusted to ~7.0 with an aqueous ammonia solution, keeping the temperature below 30°C.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford crude 5-bromoisoquinoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of heptane and toluene, to yield pure 5-bromoisoquinoline.[6]

Causality behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The low temperature is crucial for controlling the regioselectivity, favoring substitution at the 5-position over the 8-position.[8] N-bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.[9]

Step 2: Chlorination of 5-Bromoisoquinoline

The introduction of the chlorine atom at the 3-position of the 5-bromoisoquinoline intermediate is the next critical step. This can be achieved through methods developed for the chlorination of isoquinolines and related heterocycles, often involving an N-oxide intermediate to activate the 2-position for nucleophilic attack. A more direct approach involves the use of modern, highly regioselective chlorinating agents.[3][10]

Conceptual Protocol: Synthesis of this compound

-

Reaction: 5-Bromoisoquinoline is treated with a suitable chlorinating agent in an appropriate solvent. A plausible approach would be the reaction with a Vilsmeier-type reagent (e.g., POCl₃/DMF), which is known to effect the chlorination of related heterocyclic systems.[11]

-

Alternatively, more modern and highly regioselective chlorinating reagents, such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine, could be employed, potentially offering milder reaction conditions and higher yields.[10]

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed, followed by extraction with an organic solvent. The crude product would then be purified by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices: The choice of chlorinating agent is critical for achieving the desired regioselectivity. Vilsmeier-Haack type conditions are known to promote electrophilic substitution on electron-rich aromatic systems and can also effect chlorination of heterocyclic carbonyl compounds. The precise mechanism for the direct chlorination of 5-bromoisoquinoline would likely involve initial activation of the isoquinoline ring.

Chemoselective Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order: I > Br > OTf > Cl.[7] This inherent difference allows for the selective functionalization of the C5-Br bond while leaving the C3-Cl bond intact for subsequent transformations.

Caption: Selective functionalization at the C5-Br position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[12][13] In the context of this compound, this reaction can be employed to introduce a wide variety of aryl and heteroaryl substituents at the 5-position.

Generalized Protocol: Suzuki-Miyaura Coupling at C5

-

Reaction Setup: To a reaction vessel is added this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, ethanol, and water, is added.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 5-aryl-3-chloroisoquinoline product.

Causality behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For less reactive boronic acids or more sterically hindered substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary. The base is required to activate the boronic acid for transmetalation to the palladium center.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 5-position of the isoquinoline core.[15][16]

Generalized Protocol: Buchwald-Hartwig Amination at C5 [17][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

-

Reaction: The mixture is heated, typically between 80 and 120 °C, and the reaction progress is monitored.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Causality behind Experimental Choices: The selection of the ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[19] The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[20]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted isoquinolines.[11][19][21] These products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

Generalized Protocol: Sonogashira Coupling at C5 [21]

-

Reaction Setup: To a reaction vessel are added this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the terminal alkyne (1.1-1.5 equiv.).

-

The vessel is purged with an inert gas.

-